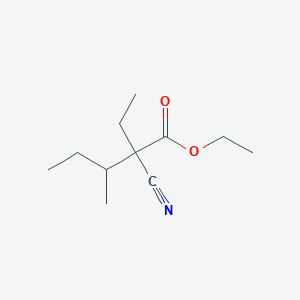
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of a benzyl group, a methylphenylsulfonamido group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid typically involves the reaction of N-benzyl-4-methylphenylsulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N-benzyl-4-methylphenylsulfonamide, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Typically, an aqueous or organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Time: The reaction time can vary but is generally completed within a few hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation
Substitution: Reagents such as alcohols or amines in the presence of catalysts or activating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Esters or amides
Scientific Research Applications
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and methylphenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methylphenylsulfonamide
- N-benzyl-4-methylphenylsulfonyl chloride
- N-benzyl-4-methylphenylsulfonyl glycine
Uniqueness
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANZMSACMJTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303933 |
Source


|
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20158-69-4 |
Source


|
| Record name | 20158-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)





